molecular formula C15H28O3 B12553447 Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol CAS No. 142947-40-8

Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol

Cat. No.: B12553447
CAS No.: 142947-40-8
M. Wt: 256.38 g/mol
InChI Key: XWNWXXJHZMBIFV-UHFFFAOYSA-N
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Description

Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol is a chemical compound with the molecular formula C14H26O2 It is known for its unique structure, which includes both an acetic acid moiety and a nonadienol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include acetic acid and a suitable precursor for the nonadienol chain.

    Chain Formation: The nonadienol chain is synthesized through a series of reactions, including alkylation and dehydrogenation.

    Coupling Reaction: The acetic acid moiety is then coupled with the nonadienol chain using esterification or other suitable coupling reactions.

    Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogens, acids, and bases are often used as reagents in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol: Known for its unique structure and reactivity.

    This compound analogs: Compounds with similar structures but different functional groups or chain lengths.

Uniqueness

This compound is unique due to its combination of an acetic acid moiety and a nonadienol chain

Properties

CAS No.

142947-40-8

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol

InChI

InChI=1S/C13H24O.C2H4O2/c1-4-7-13(10-11-14)9-6-8-12(3)5-2;1-2(3)4/h8,10,14H,4-7,9,11H2,1-3H3;1H3,(H,3,4)

InChI Key

XWNWXXJHZMBIFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCO)CCC=C(C)CC.CC(=O)O

Origin of Product

United States

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